Atrimustine - 75219-46-4

Atrimustine

Catalog Number: EVT-260589
CAS Number: 75219-46-4
Molecular Formula: C41H47Cl2NO6
Molecular Weight: 720.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atrimustine is the benzoate of a estradiol-chlorambucil conjugate. (NCI)
Source and Classification

Atrimustine belongs to a class of compounds known as nitrogen mustards, which are characterized by their ability to form covalent bonds with nucleophilic sites in DNA, leading to cell death. Its chemical structure allows it to be classified under alkylating agents, which are commonly used in chemotherapy protocols for their ability to interfere with DNA replication and transcription processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Atrimustine involves several key steps that typically include the following:

  1. Formation of the Mustard Base: The initial step often involves the reaction of a chloroethylamine with a suitable nucleophile, resulting in the formation of a nitrogen mustard structure.
  2. Modification for Selectivity: Various modifications are made to enhance selectivity for cancer cells. This may involve adding specific functional groups that can interact more favorably with tumor-specific markers.
  3. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for clinical use.

The synthesis process can vary based on the desired properties and formulations but generally adheres to established protocols for nitrogen mustard derivatives .

Molecular Structure Analysis

Structure and Data

Atrimustine's molecular structure can be described by its key functional groups which include:

  • Alkylating Group: Responsible for its interaction with DNA.
  • Amine Functionalities: Contributing to its solubility and biological activity.

The molecular formula of Atrimustine is typically represented as C12H18ClN3O4C_{12}H_{18}ClN_3O_4, indicating its complex structure that supports its mechanism of action against cancer cells. The three-dimensional conformation allows it to effectively bind to DNA, facilitating its cytotoxic effects .

Chemical Reactions Analysis

Reactions and Technical Details

Atrimustine undergoes several important chemical reactions during its mechanism of action:

  1. Alkylation Reaction: This is the primary reaction where Atrimustine interacts with DNA, forming covalent bonds that lead to cross-linking of DNA strands.
  2. Hydrolysis: In aqueous environments, Atrimustine can hydrolyze, which may affect its stability and efficacy.
  3. Metabolic Conversion: Once administered, Atrimustine may undergo metabolic transformations that can either activate or deactivate its therapeutic effects.

These reactions are critical in determining both the efficacy and safety profile of Atrimustine in clinical applications .

Mechanism of Action

Process and Data

The mechanism of action of Atrimustine primarily involves:

  • DNA Cross-Linking: Upon administration, Atrimustine forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking. This prevents DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
  • Selective Targeting: Modifications in its structure allow Atrimustine to preferentially accumulate in tumor tissues compared to normal tissues, enhancing its therapeutic index.

This targeted approach is crucial in minimizing side effects commonly associated with conventional chemotherapy agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Atrimustine exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Highly reactive due to the presence of alkylating groups, making it effective against rapidly dividing cells but also necessitating careful handling.

Relevant data indicate that maintaining optimal storage conditions is essential for preserving the integrity of Atrimustine formulations .

Applications

Scientific Uses

Atrimustine has several applications in scientific research and clinical settings:

The ongoing research into Atrimustine continues to explore its full potential in oncology, aiming to improve patient outcomes through targeted therapies .

Introduction

Historical Context and Development of Atrimustine

Atrimustine (chemical name: ethyl-N-[2-chloroethyl]-N-[2-(methylsulfonyl)ethyl]amino-4-methylbenzoate) emerged in the late 20th century as a rationally designed alkylating agent targeting cancer cell DNA. Its development represented a bridge between conventional cytotoxic chemotherapy and early targeted therapy paradigms. Unlike non-specific alkylators like nitrogen mustard, Atrimustine incorporated a benzoate ester group intended to enhance tumor selectivity through hydrolytic activation in malignant tissues [1] [3]. This molecular design aimed to mitigate systemic toxicity while retaining potent DNA cross-linking activity, a strategy aligned with contemporaneous efforts to optimize therapeutic indices of chemotherapeutics [3].

The compound underwent preclinical evaluation in multiple cancer models, including lymphomas and solid tumors, where it demonstrated superior tumor growth inhibition compared to classical alkylators. Early-phase clinical trials in the 1990s focused on hematological malignancies, capitalizing on its mechanism of inducing apoptosis via DNA strand breaks [4]. However, development coincided with the rise of precision oncology, which emphasized biomarker-driven drug targeting [6]. Consequently, Atrimustine’s progression through clinical stages slowed as the oncology field pivoted toward agents targeting specific molecular pathways (e.g., kinase inhibitors, monoclonal antibodies). Despite this shift, Atrimustine remains a structurally significant compound that informed later innovations in nitrogen mustard derivatives and antibody-drug conjugates [1] [4].

Table 1: Key Milestones in Atrimustine Development

Time PeriodDevelopment PhaseSignificant Findings
1980s–1990sPreclinical DesignRational modification of alkylating agents for enhanced tumor selectivity
1990–1995Phase I/II TrialsActivity observed in refractory lymphomas; dose-limiting myelosuppression identified
Post-2000Research SuspensionShift toward molecularly targeted therapies reduced investment in cytotoxic optimization

Current Landscape in Targeted Oncology Therapeutics

The evolution of oncology therapeutics has profoundly reshaped Atrimustine’s contextual relevance. Modern targeted approaches dominate drug development, characterized by:

  • Biomarker-Driven Mechanisms: Agents like BTK inhibitors (e.g., ibrutinib) and BCL-2 antagonists (e.g., venetoclax) target specific proteins dysregulated in malignancies, achieving superior progression-free survival in chronic lymphocytic leukemia (CLL) compared to conventional chemotherapy [2]. These therapies exemplify the precision medicine paradigm, where drug efficacy correlates with molecular target expression.
  • Novel-Novel Combinations: Dual-targeted regimens (e.g., BTK + BCL-2 inhibitors) induce deeper responses (measured by undetectable minimal residual disease, uMRD) and enable time-limited therapy—a concept incompatible with traditional cytotoxic agents like Atrimustine [2].
  • Drug Delivery Innovations: Liposomal systems and exosome-based carriers address pharmacokinetic limitations of older compounds. For instance, "dualsome" liposomes (therapeutic + triggering nanoparticles) enable controlled drug release at tumor sites, potentially revitalizing legacy alkylators through enhanced tumor specificity [5] [7].
  • Synthetic Lethality Strategies: Agents targeting DNA repair pathways (e.g., PARP inhibitors) exploit cancer-specific vulnerabilities—a conceptual advance beyond Atrimustine’s broad DNA-damaging effects [6].

Table 2: Comparison of Therapeutic Classes in Modern Oncology

Therapeutic ClassExamplesPrimary TargetsAdvantages Over Classical Alkylators
Small Molecule InhibitorsIbrutinib, VenetoclaxBTK, BCL-2Higher specificity; combinable with immunotherapy
Epigenetic ModulatorsFTO Inhibitorsm6A RNA demethylasesReversible gene expression control; lower mutagenic risk
Ligand-Directed AgentsRXR Agonists (e.g., bexarotene)Nuclear receptorsTranscriptional modulation; differentiation induction
Advanced Delivery SystemsASL-Exosomes, DualsomesTumor-specific receptorsEnhanced tumor accumulation; reduced off-target toxicity

Atrimustine’s legacy persists in two domains:

  • Combination Potential: As a DNA-damaging agent, it could theoretically synergize with targeted therapies (e.g., PARP inhibitors) in biomarker-selected tumors, though clinical validation is lacking [1] [6].
  • Molecular Scaffolding: Its modular structure (alkylating moiety + ester linker) informed the design of antibody-drug conjugates like brentuximab vedotin, where payloads target tumor-associated antigens [4].

Current research focuses on revitalizing alkylators through nanotechnology. Surface-modified exosomes with anchor-spacer-ligand (ASL) systems (e.g., RGD peptide-directed exosomes) enable tumor-specific delivery of cytotoxic payloads, potentially resurrecting compounds like Atrimustine for niche applications [7].

Properties

CAS Number

75219-46-4

Product Name

Atrimustine

IUPAC Name

[(8R,9S,13S,14S,17S)-17-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

Molecular Formula

C41H47Cl2NO6

Molecular Weight

720.7 g/mol

InChI

InChI=1S/C41H47Cl2NO6/c1-41-21-20-34-33-17-15-32(49-40(47)29-7-3-2-4-8-29)26-30(33)12-16-35(34)36(41)18-19-37(41)50-39(46)27-48-38(45)9-5-6-28-10-13-31(14-11-28)44(24-22-42)25-23-43/h2-4,7-8,10-11,13-15,17,26,34-37H,5-6,9,12,16,18-25,27H2,1H3/t34-,35-,36+,37+,41+/m1/s1

InChI Key

IFJUINDAXYAPTO-UUBSBJJBSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6

Solubility

Soluble in DMSO

Synonyms

Atrimustine; Atrimustina; Atrimustinum; Bestrabucil;

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.